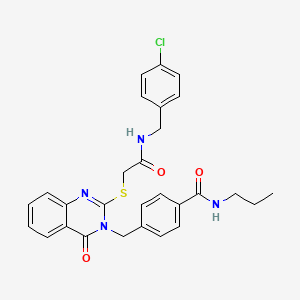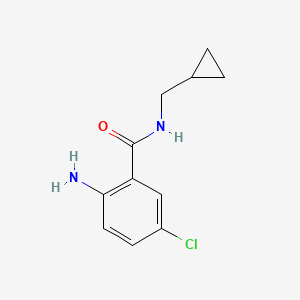![molecular formula C17H18N2O3 B2434460 N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide CAS No. 428504-28-3](/img/structure/B2434460.png)
N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide” is a complex organic compound. It contains an oxamide group (a type of amide), which is a functional group consisting of a carbonyl group (C=O) flanked by two amine groups (-NH2). The molecule also contains methoxy (-OCH3) and methyl (-CH3) groups attached to phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxamide group could potentially allow for hydrogen bonding, which could affect the compound’s physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Structural and Conformational Studies
N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide and its derivatives have been studied extensively for their structural and conformational properties. Research has focused on understanding the intramolecular hydrogen bonding in oxamide derivatives, contributing to insights into their chemical behavior and potential applications in various fields. For instance, Martinez-Martinez et al. (1998) investigated the structures of symmetric and non-symmetric oxamides, including N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide, through NMR and X-ray diffraction studies. They found that these compounds are stabilized by intramolecular three-center hydrogen bonding, which influences their conformation and reactivity (Martínez-Martínez et al., 1998).
Synthesis and Reactivity
The synthesis and reactivity of oxamide derivatives, including N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide, have been explored in various studies. Aghekyan et al. (2018) conducted research on the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate to produce N,N'-disubstituted oxamides. This study contributes to the understanding of the synthesis methods and potential chemical applications of such oxamide derivatives (Aghekyan et al., 2018).
Biologically Active Derivatives
Research has also focused on biologically active derivatives of N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide, exploring their potential in pharmaceutical and medical applications. Vasu et al. (2005) investigated thiophene-3-carboxamide derivatives, which showed antibacterial and antifungal activities. Such studies open pathways for the development of new antimicrobial agents based on oxamide chemistry (Vasu et al., 2005).
Molecular Structure Analysis
Detailed molecular structure analysis of compounds related to N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide has been a significant area of research. This includes investigations into crystal structures and molecular dynamics, providing a deeper understanding of the physical and chemical properties of these compounds. Udupa (1982) analyzed the crystal structure of a related compound, contributing to the broader knowledge of oxamide derivatives' structural characteristics (Udupa, 1982).
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-14(10-8-12)19-17(21)16(20)18-11-13-5-3-4-6-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVUAPUQYTUKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

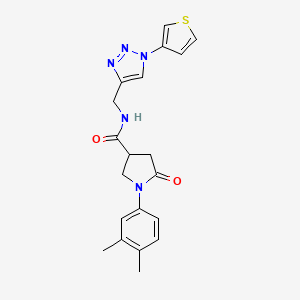
![3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434379.png)
![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)
![2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2434382.png)
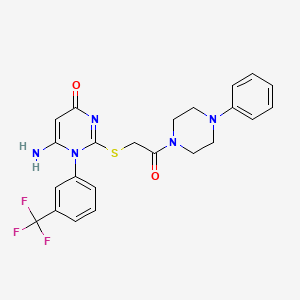
![N-(2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2434385.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2434386.png)
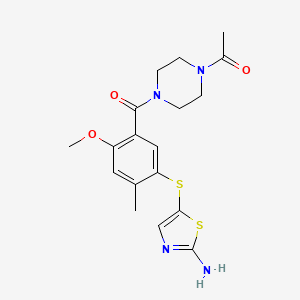
![N-(3-chloro-4-methoxyphenyl)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2434388.png)

![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)

